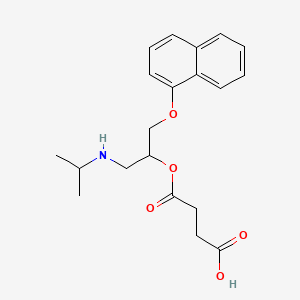
Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester is a complex organic compound with a unique structure that combines elements of butanedioic acid, naphthalene, and an isopropylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester typically involves a multi-step process. The key steps include the esterification of butanedioic acid with an alcohol derivative of naphthalene, followed by the introduction of the isopropylamine group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as sulfuric acid or hydrochloric acid, and may involve heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the isopropylamine group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically require controlled temperatures and may involve solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-phenoxy)ethyl) ester
- Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-biphenylyloxy)ethyl) ester
Uniqueness
Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Eigenschaften
| 68905-61-3 | |
Molekularformel |
C20H25NO5 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C20H25NO5/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
USMSCQNOGBOUAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)
![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)
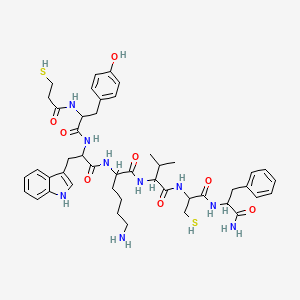
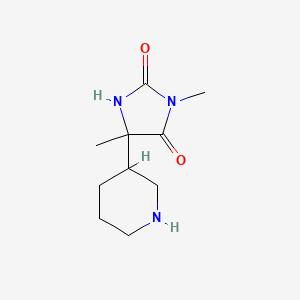
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)
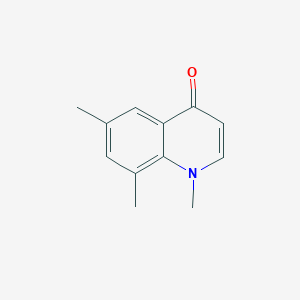
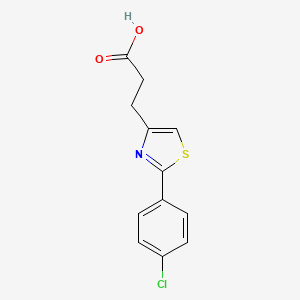

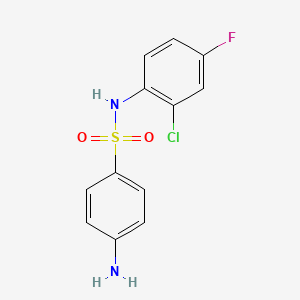

![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)


